Methyl 6-Oxoheptanoate: Technical Monograph & Synthesis Guide
Methyl 6-Oxoheptanoate: Technical Monograph & Synthesis Guide
Executive Summary
Methyl 6-oxoheptanoate (CAS: 2046-21-1) is a critical aliphatic keto-ester intermediate used in the synthesis of complex pharmaceutical agents, agrochemicals, and functionalized polymers.[1][2] Characterized by its dual functionality—possessing both a terminal methyl ketone and a methyl ester—it serves as a versatile "linchpin" molecule for convergent synthesis. This guide provides a rigorous technical analysis of its physicochemical properties, industrial synthesis via oxidative cleavage, and applications in drug discovery, specifically as a precursor for side-chain functionalization in metabolic analogs.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | Methyl 6-oxoheptanoate |
| Common Synonyms | Methyl 5-acetylvalerate; 6-Oxoheptanoic acid methyl ester |
| CAS Number | 2046-21-1 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.197 g/mol |
| SMILES | COC(=O)CCCCC(C)=O |
| InChIKey | BSBYQAYWPXHLPQ-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Condition |
| Appearance | Colorless to light yellow liquid | STP |
| Density | 0.981 g/mL | 25°C |
| Boiling Point | 227°C | 760 mmHg |
| Flash Point | 92°C | Closed Cup |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water | 25°C |
Synthesis & Production Protocols
The most robust and scalable route to Methyl 6-oxoheptanoate involves the oxidative cleavage of 1-methylcyclohexene . This method is preferred over the Baeyer-Villiger oxidation of 2-methylcyclohexanone due to higher regioselectivity and cleaner workup profiles.
Reaction Mechanism: Ozonolytic Cleavage
The synthesis proceeds via the formation of a molozonide intermediate from 1-methylcyclohexene, which rearranges to a Criegee ozonide. Subsequent oxidative workup (using H₂O₂/HCOOH) yields 6-oxoheptanoic acid, which is then esterified. Alternatively, a "one-pot" oxidative cleavage using KMnO₄/NaIO₄ can be employed for smaller scales.
Figure 1: Synthetic pathway from 1-methylcyclohexene via oxidative cleavage.
Experimental Protocol (Bench Scale)
Objective: Synthesis of Methyl 6-oxoheptanoate (10.0 g scale).
Reagents:
-
1-Methylcyclohexene (9.6 g, 0.1 mol)
-
Ozone (O₃) generator output
-
Methanol (MeOH), anhydrous (100 mL)
-
Dimethyl sulfide (DMS) or Hydrogen Peroxide (H₂O₂) for workup
-
Sulfuric Acid (H₂SO₄), conc.
Step-by-Step Methodology:
-
Ozonolysis: Dissolve 1-methylcyclohexene (9.6 g) in anhydrous MeOH (100 mL) and DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozone Addition: Bubble O₃ through the solution until a persistent blue color is observed (indicating saturation). Purge with N₂ to remove excess O₃.[3]
-
Oxidative Workup: Note: For direct ester formation, a modified workup is used. Add 30% H₂O₂ (15 mL) and formic acid (10 mL) carefully. Allow to warm to room temperature and stir for 12 hours to convert the ozonide to the carboxylic acid.
-
Esterification: Concentrate the mixture to remove excess oxidant. Redissolve the crude 6-oxoheptanoic acid in MeOH (50 mL) and add H₂SO₄ (0.5 mL). Reflux for 4 hours.
-
Purification: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp ~95°C @ 10 mmHg) to obtain the title compound as a colorless oil.
Applications in Drug Development
Methyl 6-oxoheptanoate functions as a strategic building block in medicinal chemistry, particularly for:
-
ω-Functionalized Fatty Acid Analogs: Used to synthesize long-chain metabolic probes.
-
Heterocycle Synthesis: The 1,5-dicarbonyl relationship (masked) allows for Paal-Knorr synthesis of pyrroles and thiophenes upon reaction with amines or sulfurizing agents.
-
Prostaglandin Analogs: Serves as a side-chain precursor in the total synthesis of specific prostaglandin derivatives.
Figure 2: Divergent synthetic applications in pharmaceutical chemistry.
Analytical Characterization
To ensure the integrity of the synthesized material, the following spectral data must be verified.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.66 | Singlet (s) | 3H | -O-CH₃ (Methoxy) |
| 2.46 | Triplet (t, J=7.2 Hz) | 2H | -CH₂ -C(=O)CH₃ (α-keto) |
| 2.32 | Triplet (t, J=7.4 Hz) | 2H | -CH₂ -COOMe (α-ester) |
| 2.13 | Singlet (s) | 3H | -C(=O)-CH₃ (Methyl ketone) |
| 1.58 - 1.65 | Multiplet (m) | 4H | -CH₂ -CH₂ - (β, γ methylenes) |
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 158
-
Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺)
-
Fragment Ions: m/z 127 ([M-OMe]⁺), m/z 115 ([M-COCH₃]⁺).
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Handling Protocol:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is prone to hydrolysis if exposed to moisture.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.
References
-
ChemicalBook. (2025). Methyl 6-oxoheptanoate Product Properties and Safety Data. Retrieved from
-
GuideChem. (2025). Methyl 6-oxoheptanoate CAS 2046-21-1 Synthesis and Applications. Retrieved from
-
Organic Syntheses. (2004). Ozonolytic Cleavage of Cycloalkenes: General Methodologies. Org. Synth. Coll. Vol. 10. Retrieved from
-
PubChem. (2025).[4][6] Compound Summary: Methyl 6-oxoheptanoate.[1][2][7] National Library of Medicine. Retrieved from [4]
-
Santa Cruz Biotechnology. (2024).[8] Methyl 6-Oxohexanoate and Related Keto-Esters.[9] Retrieved from
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